Ammonium tetrakis(4-chlorophenyl)borate
Description
The exact mass of the compound Ammonium tetrakis(4-chlorophenyl)borate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ammonium tetrakis(4-chlorophenyl)borate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium tetrakis(4-chlorophenyl)borate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
215857-51-5 |
|---|---|
Molecular Formula |
C24H20BCl4N |
Molecular Weight |
475 g/mol |
IUPAC Name |
azanium;tetrakis(4-chlorophenyl)boranuide |
InChI |
InChI=1S/C24H16BCl4.H3N/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;/h1-16H;1H3/q-1;/p+1 |
InChI Key |
FQYFKFDZPWJRQL-UHFFFAOYSA-O |
SMILES |
[B-](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[NH4+] |
Canonical SMILES |
[B-](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[NH4+] |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into Ammonium Tetrakis(4-chlorophenyl)borate: A Lipophilic Anionic Additive for Advanced Electrochemical Sensing
A Technical Guide for Researchers and Drug Development Professionals
Foreword: Navigating the Landscape of Lipophilic Borates
In the realm of electrochemistry and sensor technology, the tetrakis(4-chlorophenyl)borate anion stands as a cornerstone for enhancing the performance of ion-selective electrodes (ISEs) and other sensing platforms. While the scientific literature is replete with data on its long-chain alkylammonium salt, Tetradodecylammonium tetrakis(4-chlorophenyl)borate (commonly known as ETH 500), the focus of this guide is its simpler counterpart: Ammonium tetrakis(4-chlorophenyl)borate (CAS 215857-51-5).
Core Concepts: The Role of Lipophilic Anionic Additives
At its core, Ammonium tetrakis(4-chlorophenyl)borate is classified as a lipophilic anionic additive.[1] Its primary function within a sensing membrane, typically a polymeric matrix, is to create a stable, non-polar environment. This has several critical consequences for the performance of electrochemical sensors.
Mechanism of Action
The efficacy of Ammonium tetrakis(4-chlorophenyl)borate in ion-selective membranes is not due to direct biological activity in a pharmacological sense, but rather through its electrochemical and physical properties.[2] The large, bulky tetrakis(4-chlorophenyl)borate anion is highly lipophilic, meaning it readily dissolves in the organic polymer membrane of an ISE. This lipophilicity is crucial for its function.
The mechanism can be broken down into three key pillars:
-
Reduction of Membrane Resistance: The presence of these mobile, charged ions within the membrane lowers its overall electrical resistance. This is vital for achieving stable and reproducible potential readings.[3]
-
Exclusion of Interfering Anions (Donnan Exclusion): The high concentration of the large, immobile borate anions within the membrane phase creates a net negative charge. This effectively repels other, more mobile anions from the sample solution, preventing them from interfering with the measurement of the target cation.
-
Stabilization of the Cation-Ionophore Complex: In neutral carrier-based ISEs, an ionophore is a molecule that selectively binds to the target cation. The lipophilic borate anion helps to stabilize the resulting positively charged cation-ionophore complex within the membrane, facilitating its transport and enhancing the electrode's sensitivity and selectivity.[2]
Applications in Research and Development
The primary application of Ammonium tetrakis(4-chlorophenyl)borate lies in the field of analytical chemistry, specifically in the fabrication of ion-selective electrodes and biosensors. [2][4]
Ion-Selective Electrodes (ISEs)
The incorporation of Ammonium tetrakis(4-chlorophenyl)borate into a polymer membrane (e.g., PVC) is a critical step in the construction of potentiometric sensors for various cations. The choice of the ammonium cation over a larger, more lipophilic cation like tetradodecylammonium may be advantageous in specific applications where different ionic mobility or membrane compatibility is desired.
Key Applications of Related Borates in ISEs:
-
Clinical Diagnostics: Measurement of electrolytes (e.g., K⁺, Ca²⁺) in biological fluids. [2]* Environmental Monitoring: Detection of heavy metals and other ionic pollutants in water. [2]* Pharmaceutical Analysis: Quality control and determination of active pharmaceutical ingredients.
Biosensors
In the realm of biosensors, these lipophilic salts are integral to the transducer layer, which converts a biological recognition event into a measurable electrical signal. For instance, in enzyme-based biosensors, the detection of an ionic product of the enzymatic reaction can be achieved using an ISE membrane containing Ammonium tetrakis(4-chlorophenyl)borate. [2]
Molecularly Imprinted Polymers (MIPs)
The related compound, ETH 500, has been successfully used in the preparation of molecularly imprinted polymers (MIPs). [4][5]These are "plastic antibodies" with recognition sites tailored for a specific molecule. The borate salt can act as a charge stabilizer during the polymerization process, enhancing the selectivity of the final MIP. This suggests a potential application for Ammonium tetrakis(4-chlorophenyl)borate in the development of novel MIP-based sensors.
Experimental Protocol: Fabrication of an Ion-Selective Membrane
The following is a generalized protocol for the preparation of a PVC-based ion-selective membrane. This protocol is adapted from established methods for similar lipophilic borate salts and serves as a starting point for optimization.
Materials:
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS)
-
Ionophore (selective for the target analyte)
-
Ammonium tetrakis(4-chlorophenyl)borate
-
Tetrahydrofuran (THF), freshly distilled
Procedure:
-
Component Weighing: In a clean glass vial, accurately weigh the membrane components. A typical composition (by weight) might be:
-
PVC: ~33%
-
Plasticizer (DOS): ~66%
-
Ionophore: ~1%
-
Ammonium tetrakis(4-chlorophenyl)borate: ~0.5% (typically 50 mol% relative to the ionophore)
-
-
Dissolution: Add approximately 1.5 mL of THF to the vial. Seal the vial and gently agitate until all components are fully dissolved, resulting in a clear, slightly viscous solution.
-
Membrane Casting: Place a glass ring (e.g., 22 mm inner diameter) on a clean, level glass plate. Carefully pour the membrane cocktail into the ring.
-
Solvent Evaporation: Cover the casting setup with a watch glass to allow for slow evaporation of the THF over a period of 24 hours at room temperature. This slow evaporation is crucial for forming a homogenous, mechanically stable membrane.
-
Membrane Conditioning: Once the membrane is formed, carefully remove it from the glass plate. Small discs can be cut out and conditioned in a solution of the target ion before being mounted into an electrode body.
Conclusion and Future Perspectives
Ammonium tetrakis(4-chlorophenyl)borate, while less studied than its long-chain alkyl counterparts, holds significant potential as a versatile lipophilic anionic additive. Its fundamental role in reducing membrane resistance, excluding interfering anions, and stabilizing the analyte-ionophore complex makes it a valuable component in the design of high-performance electrochemical sensors.
Future research should focus on direct comparative studies between Ammonium tetrakis(4-chlorophenyl)borate and other lipophilic borate salts to elucidate the specific advantages conferred by the ammonium cation in different sensing applications. Such investigations will undoubtedly expand the toolkit available to researchers and professionals in drug development, clinical diagnostics, and environmental monitoring, enabling the creation of more sensitive, selective, and robust analytical devices.
References
-
PubChem. Potassium tetrakis(4-chlorophenyl)borate. [Link]
-
PubChem. Ammonium tetrakis(4-chlorophenyl)borate. [Link]
-
MDPI. (2024, June 13). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. [Link]
Sources
- 1. Ammonium tetrakis(4-chlorophenyl)borate | CAS 215857-51-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Tetradodecylammonium tetrakis(4-chlorophenyl)borate | 100581-42-8 | Benchchem [benchchem.com]
- 3. adipogen.com [adipogen.com]
- 4. Buy Tetradodecylammonium tetrakis(4-chlorophenyl)borate | 100581-42-8 [smolecule.com]
- 5. Tetradodecylammonium tetrakis(4-chlorophenyl)borate Selectophore® 100581-42-8 [sigmaaldrich.com]
Technical Deep Dive: Structural Dynamics and Analytical Utility of Ammonium Tetrakis(4-chlorophenyl)borate
Executive Summary
Ammonium tetrakis(4-chlorophenyl)borate (
This guide provides a rigorous technical analysis of the compound's crystal engineering, synthesis protocols, and its pivotal role in drug development workflows.
Part 1: The Molecular Architecture
Anion Geometry: The Super-Bulky Shield
The core of this material's utility lies in the
-
Enhanced Lipophilicity: The chlorine atoms significantly increase the hydrophobic surface area, facilitating solubility in organic membrane phases (e.g., PVC/NPOE) used in sensors.
-
Oxidative Stability: The electron-withdrawing nature of the chloro-group (
) lowers the electron density on the phenyl rings, making the anion more resistant to acid hydrolysis and electrochemical oxidation compared to unsubstituted borates.
Cation-Anion Interactions
In the crystal lattice, the ammonium cation (
-
N-H...
Interactions: The ammonium protons interact with the electron-rich -clouds of the phenyl rings. -
N-H...Cl Hydrogen Bonding: Weak hydrogen bonds form between the ammonium hydrogens and the para-chloro substituents of adjacent anions, creating a rigid supramolecular framework.
Structural Visualization (Graphviz)
The following diagram illustrates the structural logic and stability factors of the compound.
Figure 1: Structural hierarchy of the Tetrakis(4-chlorophenyl)borate anion and its interaction mechanisms.
Part 2: Synthesis & Purification Protocol
Objective: Synthesis of high-purity Ammonium Tetrakis(4-chlorophenyl)borate via metathesis. Precursor: Potassium Tetrakis(4-chlorophenyl)borate (K-TpClPB) [CAS: 14680-77-4].
Reagents
-
K-TpClPB: >98% purity (Selectophore™ grade recommended).
-
Ammonium Chloride (
): Analytical grade. -
Solvents: Methanol (MeOH), Deionized Water (
), Dichloromethane (DCM).
Step-by-Step Methodology
-
Dissolution (Anion Source):
-
Dissolve 1.0 mmol (approx. 496 mg) of K-TpClPB in 20 mL of Methanol. Ensure complete dissolution; sonicate if necessary.
-
-
Dissolution (Cation Source):
-
Dissolve 2.0 mmol (excess) of
in 10 mL of .
-
-
Metathesis Reaction:
-
Slowly add the aqueous
solution to the methanolic borate solution under vigorous stirring. -
Observation: A white precipitate of Ammonium Tetrakis(4-chlorophenyl)borate will form immediately due to its low aqueous solubility.
-
-
Isolation:
-
Stir for 30 minutes to ensure equilibrium.
-
Filter the precipitate using a sintered glass crucible (Porosity 4).
-
Wash the cake 3x with cold
to remove residual KCl and excess .
-
-
Recrystallization (Critical for XRD):
-
Dissolve the crude solid in a minimum amount of Acetone or DCM.
-
Layer Hexane on top of the solution (1:1 ratio) in a narrow vial.
-
Allow to stand at 4°C for 48-72 hours. Slow diffusion yields single crystals suitable for X-ray diffraction.
-
Part 3: Crystal Structure Analysis Workflow
Analyzing the crystal structure of this salt requires overcoming its tendency to form disordered solvates.
Data Collection Strategy
-
Instrument: Single Crystal X-Ray Diffractometer (e.g., Bruker D8 Quest).
-
Temperature: Collect data at 100 K .
-
Reasoning: The phenyl rings in borate anions often exhibit thermal libration (rotational disorder) at room temperature. Cooling "freezes" the propeller conformation, allowing precise resolution of the chloro-substituent positions.
-
-
Radiation: Mo-K
( Å) is preferred over Cu-K to minimize absorption by the chlorine atoms.
Solving the Structure
-
Space Group: Likely Tetragonal (
) or Monoclinic ( ) , depending on solvation. -
Refinement Targets:
-
R-Factor: Aim for
. -
Disorder: Watch for rotational disorder in the phenyl rings. If observed, apply rigid-bond restraints (RIGU) in SHELXL.
-
Hydrogen Atoms: Ammonium hydrogens are often difficult to locate in difference Fourier maps due to rotation. Fix them geometrically using a riding model (AFIX 137 for
group rotation).
-
Part 4: Applications in Drug Development[1][3][4][5]
The primary industrial value of Ammonium Tetrakis(4-chlorophenyl)borate is not just as a static crystal, but as a functional component in Potentiometric Sensors for pharmaceutical quality control.
Ion-Selective Electrodes (ISEs)
In drug development, many Active Pharmaceutical Ingredients (APIs) are amines (e.g., Fluoxetine, Codeine). These exist as cations in physiological pH.
-
Mechanism: The lipophilic borate anion acts as a "counter-ion exchanger" in a PVC membrane. It extracts the cationic drug from the aqueous sample into the membrane, generating a potential difference (EMF) described by the Nernst equation.
-
Why 4-Chloro?
-
Standard Tetraphenylborate (TPB) decomposes in acidic drug solutions.
-
TpClPB (the 4-chloro derivative) is chemically robust, allowing for the sensing of hydrochloride salts of drugs without membrane degradation.
-
Experimental Workflow: Drug Sensing
Figure 2: Workflow for using the Borate Anion in Pharmaceutical Quality Control.
Quantitative Data: Anion Comparison
| Property | Tetraphenylborate (TPB) | Tetrakis(4-chlorophenyl)borate (TpClPB) | Impact on Analysis |
| Lipophilicity ( | High | Very High | Prevents leaching of sensor into sample. |
| Acid Stability | Poor (Decomposes < pH 3) | Excellent | Allows analysis of acidic drug salts. |
| Selectivity | Moderate | High | Better discrimination against interfering ions ( |
| Crystal Packing | Dense | Loose/Bulky | Higher solubility in PVC membrane plasticizers. |
References
-
Sigma-Aldrich. Potassium tetrakis(4-chlorophenyl)borate Selectophore™ Product Specification.Link
-
Santa Cruz Biotechnology. Ammonium tetrakis(4-chlorophenyl)borate Product Data.Link
-
Morf, W. E., et al. "Mechanisms, modeling, and optimization of ion-selective membrane electrodes." Pure and Applied Chemistry, Vol. 61, 1989. (Foundational theory on borate derivatives in ISEs).
-
PubChem. Potassium tetrakis(4-chlorophenyl)borate Compound Summary.Link
-
TCI Chemicals. Tetradodecylammonium Tetrakis(4-chlorophenyl)borate (ETH 500).[1]Link
Sources
An In-Depth Technical Guide to the NMR Spectral Analysis of Ammonium tetrakis(4-chlorophenyl)borate
Introduction
Ammonium tetrakis(4-chlorophenyl)borate, with the chemical formula C₂₄H₂₀BCl₄N, is a quaternary ammonium salt notable for its use as a lipophilic anionic additive.[1] Its large, bulky tetrakis(4-chlorophenyl)borate anion imparts lipophilicity and is relatively inert, making the compound valuable in applications such as the preparation of ion-selective electrodes and other electrochemical sensors. The precise characterization of this compound is paramount for ensuring its purity, stability, and performance in these sensitive applications.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the structural elucidation and purity assessment of Ammonium tetrakis(4-chlorophenyl)borate. It provides unambiguous, atom-specific information about the molecular structure in solution. This guide offers a comprehensive overview of the theoretical and practical aspects of acquiring and interpreting the NMR spectra of this compound, designed for researchers and quality control professionals.
Molecular Structure and Key NMR-Active Nuclei
The compound consists of two distinct ionic components: the ammonium cation (NH₄⁺) and the tetrakis(4-chlorophenyl)borate anion ([B(C₆H₄Cl)₄]⁻). Understanding this structure is key to predicting and interpreting the NMR data.
-
Ammonium Cation (NH₄⁺): This small, symmetrical cation contains protons (¹H) and a nitrogen atom (¹⁴N or the less abundant but more NMR-friendly ¹⁵N isotope).
-
Tetrakis(4-chlorophenyl)borate Anion ([B(C₆H₄Cl)₄]⁻): This large anion features a central boron atom (¹¹B or ¹⁰B) tetrahedrally bonded to four 4-chlorophenyl groups. Each phenyl ring contains distinct proton (¹H) and carbon (¹³C) environments.
The primary nuclei of interest for a comprehensive NMR analysis are therefore ¹H, ¹³C, and ¹¹B . ¹⁵N NMR can also be employed for a more detailed characterization of the cation.
Theoretical and Practical Considerations for NMR Analysis
The choice of experimental parameters is dictated by the properties of the molecule and the nuclei being observed.
-
Solvent Selection: The choice of deuterated solvent is critical. The ammonium protons are exchangeable and may not be observable in protic solvents like D₂O or methanol-d₄. Aprotic polar solvents such as Dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ are preferred as they will slow the exchange of the N-H protons with residual water, allowing for their observation.
-
Cation-Anion Interaction: In solution, the ammonium cation and the borate anion are typically treated as independent, freely tumbling entities. Therefore, their respective NMR signals do not usually show coupling to each other. The chemical shifts, however, can be slightly influenced by the solvent and the nature of the counter-ion.[2]
-
Quadrupolar Nuclei: Both Boron-11 (¹¹B, I=3/2) and Nitrogen-14 (¹⁴N, I=1) are quadrupolar nuclei. In the highly symmetric tetrahedral environments present in both the anion and cation of this molecule, relatively sharp signals are expected. However, any distortion from this symmetry could lead to significant line broadening.
Experimental Workflow for NMR Characterization
A systematic approach ensures the acquisition of high-quality, reproducible data. The following workflow outlines the key steps from sample preparation to final analysis.
Caption: Standard workflow for the NMR analysis of Ammonium tetrakis(4-chlorophenyl)borate.
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of Ammonium tetrakis(4-chlorophenyl)borate and dissolve it in approximately 0.6 mL of DMSO-d₆. Ensure complete dissolution.
-
Instrument Setup: Use a standard 5 mm broadband probe. Tune and match the probe for ¹H frequency.
-
Acquisition: Acquire a standard one-dimensional ¹H spectrum. A sufficient number of scans (e.g., 8 to 16) should be used to achieve a good signal-to-noise ratio.
-
Processing: Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.
Protocol 2: ¹³C{¹H} NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Tune and match the probe for the ¹³C frequency.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C and its longer relaxation times.
-
Processing: Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
Protocol 3: ¹¹B NMR Spectroscopy
-
Sample Preparation: The same sample can be used.
-
Instrument Setup: Tune and match the probe for the ¹¹B frequency.
-
Acquisition: Acquire a standard one-dimensional ¹¹B spectrum. Typically, fewer scans are needed compared to ¹³C NMR due to the high natural abundance of ¹¹B.
-
Processing: Use an external reference standard, such as BF₃·OEt₂ in a sealed capillary, and set its chemical shift to δ 0.0 ppm.
Spectral Interpretation and Data Analysis
The combination of ¹H, ¹³C, and ¹¹B NMR spectra provides a complete picture of the molecule's structure.
Caption: Correlation between the molecular structure and expected NMR signals.
¹H NMR Spectrum
-
Aromatic Region (Anion): The four equivalent 4-chlorophenyl groups will give rise to signals in the aromatic region of the spectrum. Due to the symmetry of the para-substituted rings, the protons will appear as a classic AA'BB' system, which is often simplified to two doublets. One doublet corresponds to the two protons ortho to the boron atom (H-2, H-6), and the other corresponds to the two protons meta to the boron atom (H-3, H-5). These signals are typically found between δ 7.2 and 7.5 ppm .
-
Ammonium Region (Cation): The four equivalent protons of the ammonium cation (NH₄⁺) will produce a single resonance. In an aprotic solvent like DMSO-d₆, this peak is often observed as a sharp singlet around δ 7.0-7.5 ppm . Depending on the relaxation of the quadrupolar ¹⁴N nucleus, this signal may also appear as a 1:1:1 triplet due to coupling with ¹⁴N (I=1).
The integration of the aromatic signals to the ammonium signal should yield a ratio of 16H:4H, which simplifies to 4:1.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show four distinct signals for the tetrakis(4-chlorophenyl)borate anion:
-
C1 (ipso-carbon): The carbon atom directly attached to the boron is a quaternary carbon and will appear as a broad signal due to coupling with the quadrupolar ¹¹B nucleus. Its chemical shift is expected around δ 163 ppm .
-
C2/C6 (ortho-carbons): The two carbon atoms ortho to the boron atom are equivalent and will appear at approximately δ 136 ppm .
-
C3/C5 (meta-carbons): The two carbon atoms meta to the boron atom are equivalent, with an expected chemical shift around δ 128 ppm .
-
C4 (para-carbon): The carbon atom bonded to the chlorine atom is expected around δ 133 ppm .
¹¹B NMR Spectrum
The ¹¹B NMR spectrum provides a highly diagnostic signal for the borate anion.
-
For tetracoordinate organoborates like the tetraphenylborate, the ¹¹B signal appears significantly upfield.[2] For the tetrakis(4-chlorophenyl)borate anion, a single, relatively sharp resonance is expected at approximately δ -6.5 to -7.0 ppm .[3] This confirms the tetrahedral coordination environment of the boron atom.
Summary of Expected NMR Data
The following table summarizes the anticipated chemical shifts for Ammonium tetrakis(4-chlorophenyl)borate in DMSO-d₆.
| Nucleus | Group | Multiplicity | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H | Aromatic (H-2/6, H-3/5) | Doublets (AA'BB') | 7.2 - 7.5 | Integral ratio of 16H relative to the cation. |
| Ammonium (NH₄⁺) | Singlet or Triplet | 7.0 - 7.5 | Integral of 4H. Position can be concentration-dependent. | |
| ¹³C | C1 (C-B) | Singlet (broad) | ~163 | Broadened due to coupling with ¹¹B. |
| C2/C6 | Singlet | ~136 | ||
| C3/C5 | Singlet | ~128 | ||
| C4 (C-Cl) | Singlet | ~133 | ||
| ¹¹B | B(Ar)₄ | Singlet | -6.5 to -7.0 | Diagnostic for tetracoordinate arylborate anions. |
Conclusion
NMR spectroscopy is an indispensable tool for the comprehensive characterization of Ammonium tetrakis(4-chlorophenyl)borate. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a detailed and unambiguous confirmation of the chemical structure of both the ammonium cation and the tetrakis(4-chlorophenyl)borate anion. The protocols and spectral interpretations outlined in this guide serve as a robust framework for researchers and scientists in drug development and materials science to ensure the identity, purity, and quality of this important chemical compound.
References
- R Discovery. (1974).
- ResearchGate. (n.d.).
- AdipoGen Life Sciences. (n.d.). Tetradodecylammonium tetrakis (4-chlorophenyl)
- Wikipedia. (n.d.).
- PMC. (n.d.).
- San Diego State University. (n.d.). 11B NMR Chemical Shifts.
- ResearchGate. (n.d.). 1 H NMR spectra of quaternary ammonium-containing resin propargyl ester...
- The Royal Society of Chemistry. (2006). Supplementary Material (ESI)
- MDPI. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine.
- ChemicalBook. (n.d.). Sodium tetraphenylboron(143-66-8) 1H NMR spectrum.
- Sigma-Aldrich. (n.d.). Tetradodecylammonium tetrakis(4-chlorophenyl)
- PubChemLite. (n.d.). Ammonium tetrakis(4-chlorophenyl)
- PMC. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
- RSC Publishing. (2024).
- CymitQuimica. (n.d.). Tetradodecylammonium Tetrakis(4-chlorophenyl)
- Santa Cruz Biotechnology. (n.d.). Ammonium tetrakis(4-chlorophenyl)
- MDPI. (2021). Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Sigma-Aldrich. (n.d.). Tetradodecylammonium tetrakis(4-chlorophenyl)
Sources
Troubleshooting & Optimization
Preventing the leaching of Ammonium tetrakis(4-chlorophenyl)borate from PVC membranes
Topic: Preventing Leaching of Ammonium Tetrakis(4-chlorophenyl)borate
Status: Operational Lead Scientist: Senior Application Specialist Context: Ion-Selective Electrode (ISE) Longevity & Signal Integrity
Executive Summary: The Leaching Challenge
You are likely visiting this guide because your PVC-based ammonium sensors are exhibiting signal drift , sub-Nernstian slopes , or deteriorating detection limits .
While Ammonium tetrakis(4-chlorophenyl)borate serves as a critical lipophilic anionic site (exchanger) to maintain permselectivity, its "lipophilicity" is not absolute. Over time, this component partitions from the organic membrane phase into the aqueous sample. This leaching is the primary cause of limited sensor lifespan and calibration failure.
This guide provides the diagnostic workflows to confirm leaching and the formulation strategies to stop it.
Diagnostic Triage: Is it Leaching or Fouling?
Before altering your membrane composition, confirm that leaching is the root cause.
Symptom Checker
| Symptom | Leaching Indicator | Fouling/Interference Indicator |
| Slope (Sensitivity) | Gradual decrease over days (e.g., 58 mV | Sudden drop or erratic response. |
| Baseline Potential ( | Continuous drift in one direction (usually negative for cations). | Random fluctuations or spikes. |
| Impedance | Significant Increase (M | Stable or slight increase (surface layer only). |
| Response Time | Becomes sluggish (loss of phase boundary kinetics). | Sluggish, but often restores after cleaning. |
The Impedance Confirmation Protocol
Use Electrochemical Impedance Spectroscopy (EIS) to validate anion loss.
-
Setup: 3-electrode cell (ISE = Working, Pt wire = Counter, Ag/AgCl = Ref).
-
Frequency: Scan
to at Open Circuit Potential (OCP). -
Analysis: Look for the high-frequency semicircle (bulk resistance).
-
Result: If bulk resistance (
) has doubled or tripled compared to a fresh membrane, leaching is confirmed . The anionic sites are depleting, raising the membrane's resistivity.
-
The Mechanics of Failure
Understanding why it leaches allows us to engineer a solution. The borate anion is not covalently bound; it is dissolved in the plasticized PVC. It moves via diffusion.[1]
[1]
Mitigation Strategies (Formulation & Protocol)
Strategy A: The "Drop-In" Replacement (High Lipophilicity)
The 4-chlorophenyl derivative is moderately lipophilic but often insufficient for long-term monitoring. Action: Replace Ammonium tetrakis(4-chlorophenyl)borate with the fluorinated analog.
-
Standard: Tetrakis(4-chlorophenyl)borate (TpClPB)
-
Upgrade: Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB / BARF)
-
Why: The trifluoromethyl groups drastically increase lipophilicity (Log P) and delocalize charge, making the anion "greasier" and nearly insoluble in water. This extends sensor life from weeks to months.
Strategy B: Matrix Modification (Covalent Attachment)
If you cannot change the salt, you must cage it. Action: Use a methacrylate-based copolymer matrix instead of pure PVC, or covalently anchor the borate.
-
Protocol: Copolymerize methyl methacrylate (MMA) with decyl methacrylate (DMA).
-
Advanced: Synthesize a borate derivative with a polymerizable vinyl group and copolymerize it directly into the backbone. This results in zero leaching .
Strategy C: Plasticizer Tuning
The plasticizer acts as the solvent.
Action: Switch from o-NPOE (high dielectric constant,
-
Logic: Lower dielectric constants reduce the stability of ions in the membrane, theoretically slowing mobility, though this must be balanced against the need for the primary ionophore to function.
Troubleshooting FAQs
Q1: My sensor works fine for 2 days, then the slope drops. Is this leaching? A: Yes, this is the classic "initial burst" leaching profile. Surface anions wash away first.
-
Fix: Condition the membrane in a solution containing the primary ion (Ammonium) but DO NOT store it in the reference electrolyte (KCl). Storing in high ionic strength buffers accelerates ion exchange and leaching. Store dry or in dilute (
M) primary ion solution.
Q2: Can I just add more borate salt to the cocktail? A: Adding excess borate (up to 70-80 mol% relative to ionophore) can create a "buffer" of anionic sites. However, exceeding 100 mol% will destroy selectivity, turning your sensor into an anion exchanger (sensing nitrate/chloride instead of ammonium). Do not exceed 60-70 mol% of the ionophore concentration.
Q3: I see a white film on the membrane surface. What is that? A: This is likely exudation of the salt or ionophore due to limited solubility in the PVC/plasticizer mix.
-
Fix: Your membrane is supersaturated. Reduce the total active components (ionophore + borate) to
by weight, or switch plasticizers (e.g., from DOS to NPOE) to improve solubility.
Validated Experimental Workflow: Leaching Test
To quantify the stability of your new formulation.
Method: UV-Vis Spectrophotometry / HPLC
Target: Tetrakis(4-chlorophenyl)borate anion (
-
Preparation: Cast 5 identical membranes (approx. 200 mg total mass each).
-
Exposure: Immerse membranes in
of ultrapure water under constant stirring (100 rpm). -
Sampling:
-
Take
aliquots at hours. -
Replace with fresh water to maintain "infinite sink" conditions.
-
-
Quantification: Measure Absorbance or run HPLC.
-
Calculation: Plot Cumulative Leached Mass vs.
. Linear behavior indicates diffusion-controlled leaching.
References
-
Telting-Diaz, M., Bakker, E., Pretsch, E., & Bühlmann, P. (2001). Effect of lipophilic ion-exchanger leaching on the detection limit of carrier-based ion-selective electrodes.[2] Analytical Chemistry, 73(22), 5582-5589.[2] Link
-
Bakker, E., Pretsch, E., & Bühlmann, P. (2000).[3] Selectivity of potentiometric ion sensors.[2][3][4][5] Analytical Chemistry, 72(6), 1127-1133. Link
-
Paczosa-Bator, B., Piech, R., & Lewenstam, A. (2010).[6] Determination of the leaching of polymeric ion-selective membrane components by stripping voltammetry. Talanta, 81(3), 1003-1009.[6] Link
-
Nishida, H., Takada, N., Yoshimura, M., Sonoda, T., & Kobayashi, H. (1984). Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate.[7][8][9][10] Highly Lipophilic Stable Anionic Agent for Solvent-extraction of Cations. Bulletin of the Chemical Society of Japan, 57(9), 2600–2604. (Seminal work on TFPB/BARF synthesis).
-
Van der Wal, P. D., Zielinska-Paciorek, R., & de Rooij, N. F. (2003). Covalently Bound Plasticized PVC Membranes for Solid State Ion-Selective Devices.[11][12][13][14] CHIMIA, 57(10), 643-645. Link
Sources
- 1. oaepublish.com [oaepublish.com]
- 2. researchgate.net [researchgate.net]
- 3. Selectivity of potentiometric ion sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Determination of the leaching of polymeric ion-selective membrane components by stripping voltammetry [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate - Wikipedia [en.wikipedia.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. grokipedia.com [grokipedia.com]
- 11. researchgate.net [researchgate.net]
- 12. ojs.chimia.ch [ojs.chimia.ch]
- 13. Covalent Attachment of Molecularly Thin PVC Membrane by Click Chemistry for Ionophore-Based Ion Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Covalent Attachment of Molecularly Thin PVC Membrane by Click Chemistry for Ionophore-Based Ion Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ammonium Tetrakis(4-chlorophenyl)borate and Sodium Tetraphenylborate in Potentiometric Titrations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within pharmaceutical analysis, potentiometric titration stands as a robust and precise method for the quantitative determination of a wide array of active pharmaceutical ingredients (APIs). The success of this technique hinges on the selection of an appropriate titrant that forms a stable and insoluble precipitate with the analyte of interest. For decades, sodium tetraphenylborate (NaTPB) has been a cornerstone reagent for the analysis of various cationic and nitrogen-containing organic compounds. However, the emergence of its halogenated derivative, ammonium tetrakis(4-chlorophenyl)borate, prompts a critical evaluation of their respective merits. This guide provides an in-depth technical comparison of these two titrants, supported by chemical principles and available data, to empower researchers in making informed decisions for their analytical workflows.
The Fundamental Principle: Precipitation Potentiometry
Potentiometric titration is an analytical technique used to determine the concentration of a specific substance in a solution by measuring the potential difference between two electrodes as a titrant is added. In precipitation titrations, the reaction between the analyte and the titrant results in the formation of an insoluble precipitate. The potential of an ion-selective electrode (ISE) that is sensitive to either the analyte or the titrant is monitored. A sharp change in the measured potential signals the equivalence point of the titration, where the analyte has been completely precipitated.
The choice of titrant is paramount and is governed by the solubility of the precipitate formed. A lower solubility product constant (Ksp) of the precipitate leads to a more complete reaction and a sharper, more defined potential break at the equivalence point, thereby enhancing the accuracy and sensitivity of the titration.
Sodium Tetraphenylborate: The Established Standard
Sodium tetraphenylborate, NaB(C₆H₅)₄, is a well-established precipitating agent in inorganic and organometallic chemistry.[1] Its utility in potentiometric titrations stems from the ability of the tetraphenylborate anion, [B(C₆H₅)₄]⁻, to form sparingly soluble salts with a variety of univalent cations, including potassium, ammonium, and numerous organic nitrogenous compounds such as alkaloids, quaternary ammonium compounds, and cationic surfactants.[2]
The reaction mechanism involves the stoichiometric precipitation of the analyte cation (A⁺) with the tetraphenylborate anion (TPB⁻):
A⁺(aq) + TPB⁻(aq) ⇌ A-TPB(s)
The titration is monitored with a suitable ion-selective electrode, often one sensitive to the excess titrant (TPB⁻) or the diminishing analyte (A⁺).
Ammonium Tetrakis(4-chlorophenyl)borate: The Challenger
Ammonium tetrakis(4-chlorophenyl)borate, NH₄B(C₆H₄Cl)₄, represents a significant modification of the traditional tetraphenylborate titrant. The introduction of a chlorine atom at the para-position of each of the four phenyl rings alters the electronic and steric properties of the anion. This substitution is intended to enhance the performance of the titrant in several key aspects.
The ammonium cation in this reagent is generally not a concern for titrations of other cations, as the focus is on the precipitating ability of the tetrakis(4-chlorophenyl)borate anion.
Head-to-Head Comparison: Performance in Potentiometric Titrations
While direct, extensive comparative studies are not abundant in the literature, a scientific comparison can be constructed based on the known chemical properties of these compounds and related derivatives.
Solubility of Precipitates: The Decisive Factor
The cornerstone of a successful precipitation titration is the insolubility of the formed salt. The introduction of chlorine atoms on the phenyl rings of the tetraphenylborate anion increases its lipophilicity and molecular weight. This generally leads to the formation of even less soluble precipitates with cationic analytes compared to the unsubstituted tetraphenylborate.
Selectivity
Substituents on the phenyl rings of the tetraarylborate can influence the selectivity of the reagent. For instance, magnesium tetrakis(4-tert-butylphenyl)borate has been shown to be more selective than tetraphenylborate.[5] It is plausible that the chloro-substituents in tetrakis(4-chlorophenyl)borate could also impart a degree of enhanced selectivity, potentially reducing interferences from other cations present in the sample matrix. However, this is an area that warrants further experimental investigation.
Stability and Purity
Both sodium tetraphenylborate and ammonium tetrakis(4-chlorophenyl)borate are stable crystalline solids. The purity of the titrant is crucial for accurate results, and both are commercially available in high purity grades.[3][4][6]
Data Presentation: A Comparative Overview
| Feature | Sodium Tetraphenylborate | Ammonium Tetrakis(4-chlorophenyl)borate | Rationale/Supporting Evidence |
| Precipitate Solubility | Forms sparingly soluble salts with many organic cations.[2] | Expected to form precipitates with lower solubility than NaTPB. | Increased lipophilicity and molecular weight due to chloro-substituents generally decrease aqueous solubility. The insolubility of potassium tetrakis(4-chlorophenyl)borate supports this.[3][4] |
| Titration Curve | Provides well-defined titration curves for many analytes. | Potentially sharper and larger potential breaks at the equivalence point. | A more complete precipitation reaction (lower Ksp) leads to a more significant change in ion concentration at the equivalence point. |
| Sensitivity | Good sensitivity for a wide range of applications. | Potentially higher sensitivity, allowing for the determination of lower analyte concentrations. | Lower precipitate solubility enables the accurate titration of more dilute solutions. |
| Selectivity | Good selectivity for large organic cations. | May offer enhanced selectivity. | Substitutions on the phenyl rings can influence the steric and electronic interactions with the analyte, potentially improving selectivity.[5] |
| Established Use | Widely established and documented in pharmacopeias and literature.[2] | Less established as a titrant, more commonly used in ion-selective electrodes.[7][8][9] | Sodium tetraphenylborate has a longer history of use as a titrant in potentiometric methods. |
Experimental Protocols
The following provides a generalized experimental workflow for the potentiometric titration of a cationic drug substance. This protocol can be adapted for use with either sodium tetraphenylborate or ammonium tetrakis(4-chlorophenyl)borate.
Diagram of the Experimental Workflow
Caption: Generalized workflow for potentiometric precipitation titration.
Step-by-Step Methodology
-
Preparation of the Titrant (0.01 M):
-
Sodium Tetraphenylborate: Accurately weigh the required amount of sodium tetraphenylborate and dissolve it in deionized water. The solution may require gentle warming and filtration to ensure clarity.
-
Ammonium Tetrakis(4-chlorophenyl)borate: Due to its lower aqueous solubility, it may be necessary to prepare the solution in a mixed aqueous-organic solvent system (e.g., water-acetone or water-methanol). The exact solvent composition should be optimized based on the specific analyte and titration conditions.
-
-
Preparation of the Analyte Solution:
-
Accurately weigh a suitable amount of the drug substance and dissolve it in an appropriate solvent. The choice of solvent will depend on the solubility of the analyte and should be compatible with the titration system.
-
-
Titration Procedure:
-
Pipette a known volume of the analyte solution into a beaker.
-
If necessary, add a suitable buffer to control the pH of the solution.
-
Immerse the appropriate ion-selective electrode and a reference electrode into the solution.
-
Titrate with the standardized borate solution, adding the titrant in small increments, particularly near the expected equivalence point.
-
Record the potential (in millivolts) after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured potential (y-axis) against the volume of titrant added (x-axis) to obtain the titration curve.
-
The equivalence point can be determined from the inflection point of the S-shaped curve. For more accurate determination, plot the first or second derivative of the titration curve.
-
Calculate the concentration of the analyte using the stoichiometry of the reaction and the volume of titrant consumed at the equivalence point.
-
Logical Relationships and Mechanistic Insights
The enhanced performance of ammonium tetrakis(4-chlorophenyl)borate can be attributed to the electronic effects of the chloro-substituents on the phenyl rings.
Caption: Impact of chloro-substitution on titration performance.
Conclusion and Recommendations
Both sodium tetraphenylborate and ammonium tetrakis(4-chlorophenyl)borate are valuable reagents for the potentiometric titration of cationic and nitrogen-containing drug substances.
-
Sodium tetraphenylborate remains the well-validated and widely accepted standard for a multitude of applications. Its properties are well-documented, and established methods are readily available.
-
Ammonium tetrakis(4-chlorophenyl)borate presents a compelling alternative, particularly for challenging analyses. The lower solubility of the precipitates it forms suggests the potential for sharper titration endpoints, higher sensitivity, and improved accuracy, especially for weakly basic compounds or in complex matrices.
For routine analyses where established methods with sodium tetraphenylborate provide satisfactory results, there may be little need to switch. However, for the development of new analytical methods, the analysis of low-concentration samples, or in cases where interferences are a concern, the evaluation of ammonium tetrakis(4-chlorophenyl)borate is strongly recommended. The potential for enhanced performance warrants its consideration as a powerful tool in the modern analytical laboratory. Further research involving direct comparative studies would be invaluable in fully elucidating the scope of its advantages.
References
- Anonymous. The synthesis and reagent properties of magnesium tetrakis(4-tert.butylphenyl)
- Anonymous. Determination of sulfate ion by potentiometric back-titration using sodium tetrakis (4-fluorophenyl) borate as a titrant and a titrant-sensitive electrode. PubMed.
- AdipoGen Life Sciences. Tetradodecylammonium tetrakis (4-chlorophenyl)
- Sigma-Aldrich. Potassium tetrakis(4-chlorophenyl)
- Raj et al. APPLICATIONS OF POTENTIOMETRY IN PHAMARACEUTICAL ANALYSIS – A REVIEW. World Journal of Pharmaceutical and Life Science.
- Anonymous. Potentiometric titration setup (Hulanicki and Gła z b, 2005; Ma'mun et al., 2018).
- Christopoulos, T. K., Diamandis, E. P., & Hadjiioannou, T. P. (1982). Potentiometric titration of organic cations with sodium tetraphenylborate and a liquid-membrane tetraphenylborate ion-selective electrode. Analytica Chimica Acta, 134, 143-153.
- National Research Council. (2000). Alternatives for High-Level Waste Salt Processing at the Savannah River Site.
- Santa Cruz Biotechnology. Ammonium tetrakis(4-chlorophenyl)
- Anonymous.
- Taylor & Francis.
- Wikipedia.
- PubChem. Ammonium tetrakis(4-chlorophenyl)
- Popovych, O. (1981). Tetraphenylborates.
- Anonymous. Comparison of tetraethylborate and tetraphenylborate for selenite determination in human urine by gas chromatography mass spectrometry, after headspace solid phase microextraction. PubMed.
- Sigma-Aldrich. Tetradodecylammonium tetrakis(4-chlorophenyl)
- PubChem. Potassium tetrakis(4-chlorophenyl)
- BenchChem.
- TCI AMERICA. Potassium Tetrakis(4-chlorophenyl)borate [Anion for the neutral carrier type ion electrode].
- MedchemExpress.com. Potassium tetrakis(4-chlorophenyl)
- Anonymous.
- Chem-Impex. Potassium tetrakis(4-chlorophenyl)
- Dept. Of Pharmacy.
- KK Wagh College of Pharmacy.
- TCI Chemicals. Tetradodecylammonium Tetrakis(4-chlorophenyl)
Sources
- 1. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Potassium tetrakis(4-chlorophenyl)borate | C24H16BCl4K | CID 23679691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. The synthesis and reagent properties of magnesium tetrakis(4-tert.butylphenyl)borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ammonium tetrakis(4-chlorophenyl)borate | CAS 215857-51-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. adipogen.com [adipogen.com]
- 8. wjpls.org [wjpls.org]
- 9. 四(4-氯苯基)硼酸十四烷基铵 Selectophore™ | Sigma-Aldrich [sigmaaldrich.com]
Performance Evaluation of Ion-Selective Electrodes with Different Anionic Additives
Executive Summary
In the development of potentiometric sensors, the ionophore often gets the glory, but the ionic additive does the work. For researchers developing neutral-carrier-based Cation-Selective Electrodes (ISEs), the inclusion of lipophilic anionic sites is not optional—it is a thermodynamic necessity.
This guide evaluates the three most critical anionic additives used in modern ISE fabrication: Sodium Tetraphenylborate (NaTPB) , Potassium Tetrakis(p-chlorophenyl)borate (KTpClPB) , and Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) . We analyze their impact on Nernstian slopes, limit of detection (LOD), and lifetime, providing a validated protocol for their integration.
Mechanistic Foundation: Why Additives Matter
To design a high-performance ISE, one must understand the "Donnan Failure" mechanism. A neutral carrier (e.g., Valinomycin for
-
High Resistance: Lack of charge carriers.
-
Anionic Interference: Sample anions (e.g.,
, ) co-extract into the membrane, causing "Donnan breakdown" and sub-Nernstian slopes. -
Poor Cation Extraction: The additive acts as a "cation exchanger," facilitating the entry of the target cation into the organic phase.
Diagram 1: The Phase Boundary Mechanism
The following diagram illustrates the equilibrium at the sample/membrane interface, highlighting the role of the Anionic Site (
Figure 1: Mechanism of cationic response stabilization by lipophilic anionic additives (R-). The additive ensures permselectivity by excluding sample anions (X-) and stabilizing the cationic complex (IL+).
Comparative Analysis of Anionic Additives
The choice of additive is dictated by lipophilicity (ability to stay in the membrane) and chemical stability .
A. Sodium Tetraphenylborate (NaTPB)
The Legacy Standard.
-
Performance: Provides adequate Nernstian response for short-term applications.
-
Drawback: It is chemically unstable in acidic media (decomposes below pH 3) and has relatively low lipophilicity, leading to leaching and short electrode lifetime.
-
Best Use: Educational demonstrations or single-use disposable sensors.
B. Potassium Tetrakis(p-chlorophenyl)borate (KTpClPB)
The Industry Workhorse.
-
Performance: The addition of chlorine atoms to the phenyl rings significantly increases lipophilicity compared to TPB.
-
Stability: More resistant to acid hydrolysis and oxidative degradation.
-
Best Use: Routine laboratory analysis and clinical analyzers (e.g., blood electrolytes).
C. Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB)
The Gold Standard.
-
Performance: The bulky fluorinated groups provide extreme lipophilicity (preventing leaching) and "soft" charge delocalization, which lowers the interaction energy with the cation complex, improving selectivity.
-
Stability: Exceptional chemical inertness.
-
Best Use: Long-life industrial sensors, trace analysis (low LOD), and in vivo monitoring.
Table 1: Comparative Performance Metrics
| Feature | NaTPB | KTpClPB | NaTFPB |
| Lipophilicity (log P) | ~5.8 | ~9.2 | > 12.0 |
| Acid Stability | Poor (< pH 3 degrades) | Moderate | Excellent |
| Leaching Rate | High (Drift over time) | Low | Negligible |
| Selectivity Impact | Baseline | Enhanced | Superior (Reduces ion-pairing) |
| Cost | Low | Medium | High |
| Typical Lifetime | 1-2 Weeks | 2-6 Months | 6-12 Months |
Experimental Protocol: Fabrication & Validation
Objective: Fabricate a Calcium-selective electrode (
Membrane Casting Workflow
The ratio of additive to ionophore is critical. For divalent ions (
Reagents:
-
High molecular weight PVC.
-
Plasticizer: o-NPOE (2-Nitrophenyl octyl ether).
-
Ionophore: Calcium Ionophore IV (ETH 5234).
-
Additive: KTpClPB (or NaTFPB for comparison).[1]
-
Solvent: Tetrahydrofuran (THF).[2]
Figure 2: Step-by-step membrane fabrication workflow. Proper evaporation is crucial to prevent membrane inhomogeneity.
Validation: Selectivity Coefficient Determination ( )
To quantify the performance improvement of TFPB over TPB, use the Fixed Interference Method (FIM) as recommended by IUPAC [1].
-
Prepare Background: A solution containing a constant concentration of interfering ion
(e.g., ). -
Titrate: Add increasing amounts of primary ion
( ). -
Plot: EMF (mV) vs.
. -
Calculate: The intersection of the extrapolated linear portions (interference limit vs. Nernstian response) defines the limit of detection in the presence of interference.
Success Criteria:
-
Slope:
(for ). -
LOD: Should improve (lower concentration) as the lipophilicity of the additive increases (TFPB < TpClPB < TPB).
Troubleshooting & Optimization
-
Problem: Super-Nernstian Slope (>30 mV/dec)
-
Cause: Often caused by anionic interference or H+ co-extraction if the sample is acidic.
-
Solution: Increase the lipophilicity of the additive (Switch from TPB to TFPB) to better exclude sample anions [2].
-
-
Problem: Drift / Loss of Slope
-
Cause: Leaching of the additive into the sample.
-
Solution: This is the primary failure mode of NaTPB. Switch to KTpClPB or NaTFPB.
-
-
Optimization Rule:
-
For Monovalent cations (
): Use ~50 mol% additive relative to ionophore. -
For Divalent cations (
): Use ~60-80 mol% additive. Excess additive is required to ensure the ionophore is fully capable of exchanging the divalent species.
-
References
-
Umezawa, Y., et al. (2000).[3] "Potentiometric Selectivity Coefficients of Ion-Selective Electrodes. Part I. Inorganic Cations (IUPAC Technical Report)." Pure and Applied Chemistry, 72(10), 1851–2082.
- Bakker, E., & Pretsch, E. (2005). "Potentiometric Sensors for Trace-Level Analysis." Trends in Analytical Chemistry, 24(3), 199-207.
- Bühlmann, P., & Pretsch, E. (2012). "Ion-Selective Electrodes with Ionophore-Doped Sensing Membranes." In Bioanalytical Reviews. Springer.
-
Buck, R. P., & Lindner, E. (1994).[4] "Recommendations for Nomenclature of Ion-Selective Electrodes (IUPAC Recommendations 1994)." Pure and Applied Chemistry, 66(12), 2527-2536.[4]
Sources
Determining the selectivity coefficients for an Ammonium tetrakis(4-chlorophenyl)borate electrode
For researchers and professionals in drug development and analytical sciences, the precision of ion-selective electrodes (ISEs) is paramount. An electrode's ability to selectively measure a target ion in a complex matrix is its most critical performance characteristic. This guide provides an in-depth comparison of methodologies for determining the potentiometric selectivity coefficient (
The Principle of Selectivity: A Theoretical Grounding
The response of an ion-selective electrode in the presence of both the primary ion (i) and an interfering ion (j) is described by the Nikolsky-Eisenman equation.[1] This foundational equation provides the theoretical basis for understanding and quantifying selectivity:
Where:
-
E is the measured potential
-
E₀ is a constant potential term
-
R is the universal gas constant
-
T is the absolute temperature
-
F is the Faraday constant
-
zᵢ and zⱼ are the charges of the primary and interfering ions, respectively
-
aᵢ and aⱼ are the activities of the primary and interfering ions, respectively
- is the potentiometric selectivity coefficient
A smaller
The following diagram illustrates the relationship described by the Nikolsky-Eisenman equation:
Caption: The Nikolsky-Eisenman equation relates the measured electrode potential to the activities of the primary and interfering ions, and the selectivity coefficient.
Experimental Determination of Selectivity Coefficients: A Comparative Analysis
Two primary methods, recommended by the International Union of Pure and Applied Chemistry (IUPAC), are widely used for determining selectivity coefficients: the Separate Solution Method (SSM) and the Fixed Interference Method (FIM).[3][4]
The Separate Solution Method (SSM)
The SSM is a straightforward method where the potentials of the ion-selective electrode are measured in two separate solutions, one containing the primary ion and the other containing the interfering ion, both at the same activity.[3]
Experimental Protocol for SSM:
-
Prepare Standard Solutions: Prepare a series of standard solutions of the primary ion (e.g., NH₄Cl) and the interfering ion (e.g., KCl) with identical activities. A typical concentration is 0.1 M.
-
Condition the Electrode: Condition the ammonium-selective electrode in a 0.1 M NH₄Cl solution for at least one hour.
-
Measure the Potential of the Primary Ion (Eᵢ): Rinse the electrode with deionized water, gently blot it dry, and immerse it in the 0.1 M NH₄Cl solution. Record the stable potential reading (Eᵢ).
-
Measure the Potential of the Interfering Ion (Eⱼ): Rinse the electrode thoroughly with deionized water, blot it dry, and immerse it in the 0.1 M solution of the interfering ion (e.g., KCl). Record the stable potential reading (Eⱼ).
-
Calculate the Selectivity Coefficient: The selectivity coefficient is calculated using the following equation:
Where S is the slope of the electrode's calibration curve (ideally close to 59 mV/decade for monovalent ions at 25°C).
The Fixed Interference Method (FIM)
The FIM involves measuring the potential of the electrode in solutions with a constant background concentration of the interfering ion while varying the concentration of the primary ion.[3] This method is often considered more representative of real-world sample conditions.
Experimental Protocol for FIM:
-
Prepare Solutions:
-
Prepare a solution with a fixed concentration of the interfering ion (e.g., 0.1 M KCl).
-
Prepare a series of standard solutions of the primary ion (e.g., NH₄Cl) ranging from 1 M down to 10⁻⁶ M.
-
-
Generate a Calibration Curve:
-
Take a fixed volume of the interfering ion solution (e.g., 50 mL of 0.1 M KCl).
-
Sequentially add small volumes of the primary ion standard solutions to the interfering ion solution, starting with the most dilute.
-
Measure and record the potential after each addition, allowing the reading to stabilize.
-
-
Plot the Data: Plot the measured potential (E) versus the logarithm of the primary ion activity (log aᵢ).
-
Determine the Selectivity Coefficient: The intersection of the two linear portions of the resulting curve (the horizontal portion where the response is dominated by the interfering ion and the sloped portion where the response is due to the primary ion) gives the activity of the primary ion at which the response from both ions is equal. The selectivity coefficient is then calculated as:
Where a'ᵢ is the activity of the primary ion at the intersection point and aⱼ is the fixed activity of the interfering ion.
The following workflow diagram illustrates the experimental process for determining selectivity coefficients:
Caption: Workflow for determining selectivity coefficients using the Separate Solution Method (SSM) and the Fixed Interference Method (FIM).
Performance Comparison: Ammonium-Selective Electrode
The selectivity of an ammonium-selective electrode is critically influenced by its membrane composition. While nonactin is a common ionophore for ammonium, the addition of tetrakis(4-chlorophenyl)borate as an anionic additive can impact its performance.[3] The primary interferent for ammonium ISEs is the potassium ion (K⁺) due to its similar ionic radius and charge.
Below is a table of representative selectivity coefficients for an ammonium-selective electrode, illustrating the typical performance against common interfering ions. The data is presented in the logarithmic form (log
| Interfering Ion (j) | log | log |
| Potassium (K⁺) | -0.9 | -1.1 |
| Sodium (Na⁺) | -2.5 | -2.8 |
| Lithium (Li⁺) | -3.1 | -3.4 |
| Calcium (Ca²⁺) | -3.8 | -4.1 |
| Magnesium (Mg²⁺) | -4.0 | -4.3 |
Note: The values presented are illustrative and based on typical performance. Actual values will vary depending on the specific membrane composition and experimental conditions.
As the data indicates, the FIM often yields slightly more favorable (more negative) selectivity coefficients compared to the SSM. This is because the FIM is conducted under conditions that more closely resemble a mixed-ion environment.
Conclusion and Recommendations
Both the Separate Solution Method and the Fixed Interference Method are valuable for characterizing the selectivity of an ammonium tetrakis(4-chlorophenyl)borate electrode.
-
For rapid screening and quality control , the SSM provides a quick and straightforward assessment of selectivity.
-
For applications where the electrode will be used in complex matrices with known interferent concentrations , the FIM is the recommended method as it provides a more realistic and analytically relevant measure of performance.
Ultimately, the choice of method depends on the specific research question and the intended application of the electrode. A thorough characterization of selectivity is a critical step in validating an ion-selective electrode for reliable and accurate measurements in research, clinical, and industrial settings.
References
-
Egorov, V. V., Zdrachek, E. A., & Nazarov, V. A. (2014). Improved separate solution method for determination of low selectivity coefficients. Analytical Chemistry, 86(8), 3693–3696. [Link]
-
Umezawa, Y., et al. (2000). Potentiometric selectivity coefficients of ion-selective electrodes. Part I. Inorganic cations. Pure and Applied Chemistry, 72(10), 1851-2082. [Link]
-
Monokrystaly. (n.d.). General aspects of Ion Selective Electrodes. [Link]
-
Royal Society of Chemistry. (n.d.). Monographs for Teachers. [Link]
-
Bakker, E. (2000). Selectivity of potentiometric ion sensors. PubMed Central, 72(4), 435-443. [Link]
-
Moody, G. J., & Thomas, J. D. R. (1971). Ion-Selective Electrode Methodology. In Selective Ion-Sensitive Electrodes (pp. 1-12). Adam Hilger. [Link]
-
Scribd. (n.d.). Nikolsky-Eisenman Equation Overview. [Link]
-
University of Kentucky. (n.d.). Introduction to Ion-Selective electrodes. [Link]
-
ResearchGate. (n.d.). Selectivity coefficients of the various interfering ions on separate solution method Ag-AgCl. [Link]
-
ResearchGate. (n.d.). Selectivity coefficients measured by FIM and MPM. [Link]
-
Harris, T. D., & Huesman, A. J. (2009). Determination of ion-selective electrode characteristics by non-linear curve fitting. Talanta, 79(4), 1143-1148. [Link]
-
Egorov, V. V., Zdrachek, E. A., & Nazarov, V. A. (2014). Improved separate solution method for determination of low selectivity coefficients. PubMed, 86(8), 3693-3696. [Link]
-
Bakker, E. (2000). Selectivity of potentiometric ion sensors. PubMed, 107(1-2), 1-13. [Link]
-
Ceresa, A., & Bakker, E. (2020). Why ammonium detection is particularly challenging but insightful with ionophore-based potentiometric sensors – an overview of the progress in the last 20 years. Analyst, 145(8), 2750-2766. [Link]
-
Long, Z., et al. (2020). Establishing Meaningful Limits of Detection for Ion-Selective Electrodes and Other Nonlinear Sensors. Analytical Chemistry, 92(2), 1661-1668. [Link]
-
University of Technology. (n.d.). Introduction. [Link]
-
Nico2000.net. (n.d.). Technical Specifications for the Ammonium Ion-Selective Electrode. [Link]
-
Hiiro, K., Wakida, S., & Yamane, M. (1986). Determination of Selectivity Coefficients of Ion Selective Electrodes by Continuous Variation Method. Bunseki Kagaku, 35(6), 546-550. [Link]
-
pHoenix Electrode Company. (n.d.). Ammonium Ion Selective Electrode Manual. [Link]
-
Sentek. (n.d.). Quick Guide for Ammonium. [Link]
-
ResearchGate. (n.d.). Selectivity coefficients determined by use of the separate solution method (SSM) and fixed interference method (FIM) for the salicylate- selective electrode. [Link]
-
IUPAC. (1976). Recommendations for nomenclature of ion-selective electrodes. Pure and Applied Chemistry, 48(1), 127-132. [Link]
-
IUPAC. (1994). Recommendations for nomenclature of ion-selective electrodes (1994). Pure and Applied Chemistry, 66(12), 2527-2536. [Link]
-
YSI. (n.d.). Calibration and Measurement for Ammonia Ion Selective Electrode in the Lab. [Link]
-
ResearchGate. (n.d.). Use of ion-selective electrodes for blood-electrolyte analysis. Recommendations for nomenclature, definitions and conventions. [Link]
-
MDPI. (2022). An Ion-Selective Electrode for Detection of Ammonium in Wastewater Treatment Plants. [Link]
-
Barker, S. L., et al. (2003). Synthesis of an ammonium ionophore and its application in a planar ion-selective electrode. Analytica Chimica Acta, 478(1), 1-10. [Link]
-
Horiba. (n.d.). Selectivity coefficient. [Link]
-
ResearchGate. (n.d.). Effective Solid Contact for Ion-Selective Electrodes: Tetrakis(4-chlorophenyl)borate (TB – ) Anions Doped Nanocluster Films. [Link]
-
ResearchGate. (n.d.). Synthesis of an Ammonium Ionophore and Its Application in a Planar Ion-Selective Electrode. [Link]
- Google Patents. (n.d.). Ion-detecting sensors comprising plasticizer-free copolymers.
Sources
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- 2. Why ammonium detection is particularly challenging but insightful with ionophore-based potentiometric sensors – an overview of the progress in the las ... - Analyst (RSC Publishing) DOI:10.1039/D0AN00327A [pubs.rsc.org]
- 3. publications.iupac.org [publications.iupac.org]
- 4. Effective solid contact for ion-selective electrodes: tetrakis(4-chlorophenyl)borate (TB-) anions doped nanocluster films - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of Ammonium tetrakis(4-chlorophenyl)borate and its derivatives in ISEs
The following guide provides a comprehensive technical comparison of Ammonium tetrakis(4-chlorophenyl)borate and its fluorinated/phenyl derivatives in the context of Ion-Selective Electrode (ISE) efficacy.
Executive Summary
In the development of potentiometric sensors, the choice of lipophilic ionic additive (ion-exchanger) is as critical as the ionophore itself. This guide compares Ammonium tetrakis(4-chlorophenyl)borate (specifically its lipophilic derivative ETH 500 ) against its structural analogues: the parent Tetraphenylborate (TPB) and the advanced Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB/BARF) .
While the 4-chlorophenyl derivative (TpClPB) represents the industry "workhorse" for balancing cost and stability, the fluorinated TFPB derivative demonstrates superior efficacy in Limit of Detection (LOD) and lifetime stability due to its "Weakly Coordinating Anion" (WCA) character and extreme lipophilicity.
Mechanistic Role of Borate Additives
To understand efficacy, we must first establish the mechanism. Borate additives in ISE membranes serve three non-negotiable functions:
-
Donnan Failure Prevention: They ensure the membrane remains perm-selective by excluding co-ions (anions in cation-selective membranes).
-
Resistance Reduction: They lower the bulk resistance of the polymeric membrane.
-
Ionophore Activation: They fix the total concentration of ionic sites, buffering the activity of the primary ion-ionophore complex.
Diagram 1: Mechanism of Ionic Site Action
The following diagram illustrates how the borate anion (
Caption: Mechanistic action of borate anions preventing co-ion extraction (Donnan Exclusion) while stabilizing the cationic ionophore complex.
Comparative Analysis of Derivatives
The efficacy of these additives is governed by two physicochemical parameters: Lipophilicity (
The Candidates
-
Tetraphenylborate (TPB): The legacy additive. Highly susceptible to acid hydrolysis and leaching.
-
Tetrakis(4-chlorophenyl)borate (TpClPB): The standard. The electron-withdrawing chlorine atoms increase stability and lipophilicity compared to TPB. Often used as ETH 500 (Tetradodecylammonium tetrakis(4-chlorophenyl)borate) which acts as a lipophilic electrolyte.
-
Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB / BARF): The high-performance alternative. The
groups provide steric bulk and massive electron withdrawal, creating a "super-weak" anion that is chemically inert and extremely lipophilic.[1]
Quantitative Performance Matrix
| Feature | Tetraphenylborate (TPB) | Tetrakis(4-chlorophenyl)borate (TpClPB) | Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB) |
| Primary Use | Legacy / Education | Standard ISEs / ETH 500 Electrolyte | Trace Level Detection / High Stability ISEs |
| Lipophilicity ( | Low (~5.0) | High (~9.0) | Very High (>12.0) |
| Acid Stability | Decomposes at pH < 3 | Stable to pH ~2 | Stable to pH < 1 |
| Leaching Risk | High (Short lifetime) | Moderate | Negligible (Long lifetime) |
| Coordination Ability | Moderate | Weak | Very Weak (WCA) |
| Effect on Selectivity | Poor (Strong ion-pairing) | Good | Excellent (Unbiased ion exchange) |
Deep Dive: Why Fluorination Improves Efficacy
The superiority of TFPB over TpClPB lies in the "Weakly Coordinating Anion" (WCA) effect.
-
Causality: In TpClPB, the chlorine atoms withdraw electrons, delocalizing the negative charge on the Boron. However, in TFPB, the
groups are far more electronegative and sterically bulky. -
Result: The TFPB anion interacts less strongly with the target cation. This prevents "site-pairing" where the additive competes with the ionophore for the target ion.
-
Impact on LOD: Weaker pairing means the ionophore is more free to bind trace amounts of target ions, lowering the Limit of Detection (LOD) from micromolar (
) to nanomolar ( ) ranges.
Experimental Protocol: Membrane Fabrication & Evaluation
Trustworthiness: This protocol uses a self-validating "sandwich membrane" method to verify the absence of transmembrane fluxes, ensuring the observed potential is thermodynamic and not kinetic.
Materials
-
Polymer Matrix: High molecular weight PVC.
-
Plasticizer: Bis(2-ethylhexyl) sebacate (DOS) or o-Nitrophenyloctyl ether (o-NPOE).
-
Ionophore: Specific to target (e.g., Valinomycin for
). -
Additive:
-
Control: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB).
-
Test: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB).
-
-
Solvent: Tetrahydrofuran (THF), destabilized.
Workflow Diagram
Caption: Step-by-step workflow for High-Resistance PVC Membrane fabrication.
Step-by-Step Methodology
-
Cocktail Formulation:
-
Dissolve 200 mg total mass in 2 mL THF.
-
Ratio Rule: The molar concentration of the borate additive must be 30-50% of the ionophore concentration.
-
Example: 1.0 wt% Ionophore + 0.6 wt% KTpClPB + 33 wt% PVC + 65.4 wt% DOS.
-
Note: If using ETH 500 (Ammonium salt), it is often used as a background electrolyte (10-50 mmol/kg) rather than just a site, to lower resistance further.
-
-
Casting:
-
Pour mixture into a glass ring (22 mm i.d.) fixed on a glass plate.
-
Cover with a filter paper stack to slow evaporation (prevents surface inhomogeneity).
-
Allow to cure for 24 hours.
-
-
Conditioning (Critical Step):
-
Leaching Test:
-
Continuously monitor the potential in a fixed solution over 12 hours.
-
TpClPB membranes may show drift > 50 µV/h due to micro-leaching.
-
TFPB membranes typically show drift < 10 µV/h.
-
References
-
Bakker, E., & Pretsch, E. (2005). Potentiometric sensors for high-throughput screening. Trends in Analytical Chemistry. Link
-
Nishida, H., et al. (1984). Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate. Highly Lipophilic Stable Anionic Agent for Solvent-Extraction of Cations. Bulletin of the Chemical Society of Japan. Link
-
Eugster, R., et al. (1994). Plasticizers for PVC membrane ion-selective electrodes. Analytica Chimica Acta. Link
-
Sigma-Aldrich. Potassium tetrakis(4-chlorophenyl)borate Product Sheet.Link
-
Kobayashi, H. Fluorinated Tetraarylborates as Anionic Phase-transfer Catalysts. ResearchGate. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
